5-Methylindoline
Overview
Description
Synthesis Analysis
Various methods exist for synthesizing indoles, including traditional approaches such as the Bartoli indole synthesis and intramolecular Diels–Alder reactions. Additionally, novel methods have been developed, often starting from mono-functionalized arenes, leading to the construction of indole derivatives .
Molecular Structure Analysis
The molecular structure of 5-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The SMILES notation for 5-Methylindoline is Cc1ccc2NCCc2c1
, and its InChI key is JFUAVVHABJWSFX-UHFFFAOYSA-N
.
Chemical Reactions Analysis
In the synthesis of indoles, various methodologies have been explored, including hydride abstraction, charge transfer, and cyclization reactions. These reactions can occur in water or a mixture of water and organic solvents, offering potential for library synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Potentiation of Alpha 7 Nicotinic Acetylcholine Receptors
5-Hydroxyindole, a compound related to 5-Methylindoline, has been shown to potentiate human alpha 7 nicotinic acetylcholine receptors. This potentiation was observed in both mammalian cells and human neuroblastoma cells. The compound also increased the frequency of excitatory post-synaptic currents in rat cerebellar slices, indicating its role in synaptic transmission (Zwart et al., 2002).
Electrochemical Reduction in Organic Reactions
The electrochemical reduction of N-nitroso-2-methylindoline to N-amino-2-methylindoline was studied in an electrochemical reactor. This research focused on the influence of various parameters like temperature and hydrodynamics on the selectivity of the reaction, which is important for optimizing the yields in chemical syntheses (Weise et al., 1986).
Synthesis of Heterocyclic Derivatives
1-Amino-2-methylindoline, a precursor in antihypertension drug synthesis, reacts with monochloramine to form new heterocyclic derivatives. These derivatives, including 1-amino-2-methylindole and azo(2-methyl)indoline, were characterized and investigated for their potential pharmacological applications (Peyrot et al., 2001).
Photophysical Properties in Protic Solvents
Studies on indoline derivatives, including those related to 5-Methylindoline, focused on their photophysical properties in protic solvents. These properties are crucial for the design of fluorescence probes in biological systems, especially in understanding how these compounds interact with different solvent environments (Pal et al., 2007).
Inverse Agonist with Anxiolytic Profile
SB-243213, a compound derived from 5-Methylindoline, was identified as a selective 5-HT2C receptor inverse agonist. It showed potential for an improved anxiolytic profile compared to benzodiazepines, without inducing tolerance or withdrawal anxiety. This finding is significant for the development of new treatments for anxiety and schizophrenia (Wood et al., 2001).
Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to 5-Methylindoline, were studied for their ability to inhibit tubulin polymerization, a key process in cell division. The derivatives disrupted microtubule assembly, indicating their potential as cytostatic agents in cancer treatment (Gastpar et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUAVVHABJWSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554460 | |
Record name | 5-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylindoline | |
CAS RN |
65826-95-1 | |
Record name | 5-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.